REACTION_CXSMILES
|
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N-:9]=[C:10]=[O:11].[Sn]>>[CH2:6]([NH:9][C:10](=[O:11])[O:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[CH2:7][CH2:2][CH2:3][CH2:4][CH2:5][NH:9][C:10](=[O:11])[O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |^3:11|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Type
|
CUSTOM
|
Details
|
with magnetic stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 16 oz jar equipped
|
Type
|
CUSTOM
|
Details
|
was placed in an about 130° C.
|
Type
|
ADDITION
|
Details
|
Next, 93.3 g HDI (MW=168 g/mol, 0.56 mmol) was added
|
Type
|
CUSTOM
|
Details
|
IR was checked after 1 hour of reaction
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction contents
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCNC(OCC1=CC=CC=C1)=O)NC(OCC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |